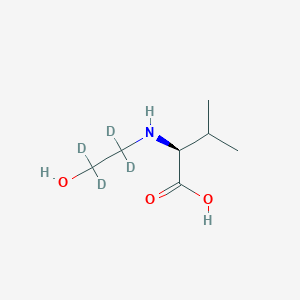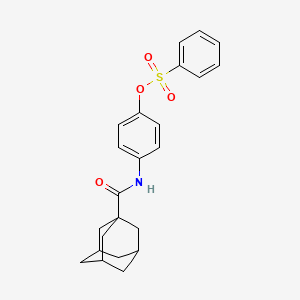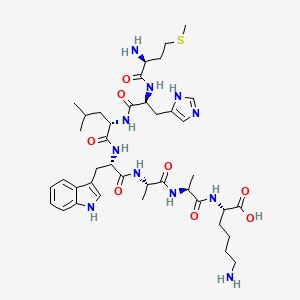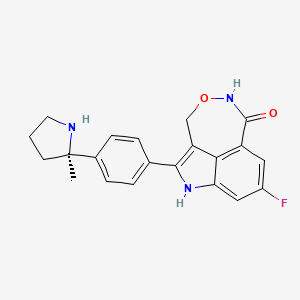![molecular formula C20H25N3O2 B12390803 (1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol is a complex organic compound that features a triazole ring, a biphenyl structure, and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the azide-alkyne cycloaddition reaction, commonly known as the “click” reaction. This reaction is highly efficient and can be carried out under mild conditions.
Biphenyl Structure Assembly: The biphenyl structure can be constructed through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Hydroxyl Group Introduction: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the triazole ring or the biphenyl structure, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl structure or the triazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazole derivatives or modified biphenyl structures.
Substitution: Formation of substituted biphenyl or triazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Bioconjugation: The triazole ring facilitates bioconjugation reactions, allowing the compound to be linked to biomolecules for various applications.
Medicine
Drug Development: Due to its unique structure, the compound can be explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
作用机制
The mechanism by which (1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway.
Bioconjugation: The triazole ring can form stable linkages with biomolecules, facilitating targeted delivery or imaging applications.
相似化合物的比较
Similar Compounds
(1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol: This compound is unique due to its specific combination of a triazole ring, biphenyl structure, and hydroxyl groups.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents or structural frameworks.
Biphenyl Derivatives: Compounds with biphenyl structures but lacking the triazole ring or hydroxyl groups.
属性
分子式 |
C20H25N3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-[1-(triazol-2-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H25N3O2/c1-12(2)16-6-5-13(3)9-17(16)20-18(24)10-15(11-19(20)25)14(4)23-21-7-8-22-23/h7-11,14,16-17,24-25H,1,5-6H2,2-4H3/t14?,16-,17+/m0/s1 |
InChI 键 |
AGJUGOFAIPQXTD-MWSTZMHHSA-N |
手性 SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C(C)N3N=CC=N3)O |
规范 SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C(C)N3N=CC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



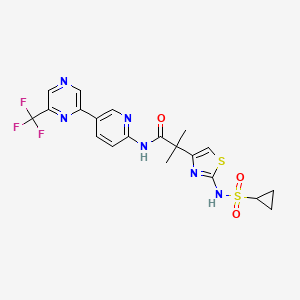
![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)


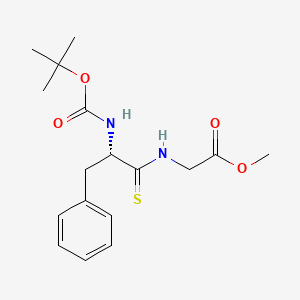
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)


